
2-(Trifluoroacetoxy)pyridine
Overview
Description
2-(Trifluoroacetoxy)pyridine, also known as 2-Pyridyl trifluoroacetate, is a chemical compound with the molecular formula C7H4F3NO2. It is a mild trifluoroacetylating agent used for amines, alcohols, and phenols. This compound is known for its ability to introduce trifluoroacetyl groups into various substrates without the need for additional bases .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoroacetoxy)pyridine can be synthesized through the reaction of 2-hydroxypyridine with trifluoroacetic anhydride. The reaction typically occurs in the presence of a solvent such as dichloromethane and may require a catalyst like aluminum chloride to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoroacetoxy)pyridine primarily undergoes trifluoroacetylation reactions. It is particularly effective in the trifluoroacetylation of arenes under Friedel–Crafts conditions .
Common Reagents and Conditions
Reagents: Aluminum chloride, dichloromethane, trifluoroacetic anhydride.
Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure efficient trifluoroacetylation.
Major Products
The major products formed from reactions involving this compound are trifluoromethyl aryl ketones. These products are obtained in good isolated yields when reacting with substrates like benzene, alkylbenzenes, naphthalene, and dibenzofuran .
Scientific Research Applications
2-(Trifluoroacetoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a reagent for the trifluoroacetylation of various substrates, aiding in the synthesis of trifluoromethylated compounds.
Biology: The compound’s ability to modify biological molecules through trifluoroacetylation makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Trifluoromethylated compounds often exhibit enhanced biological activity and stability, making this compound valuable in drug development.
Industry: It is used in the production of specialty chemicals and materials that require trifluoromethyl groups for improved performance
Mechanism of Action
The mechanism of action of 2-(Trifluoroacetoxy)pyridine involves the transfer of the trifluoroacetyl group to the target substrate. This process is facilitated by the presence of a catalyst, such as aluminum chloride, which activates the substrate and promotes the nucleophilic attack by the trifluoroacetyl group. The molecular targets are typically nucleophilic sites on the substrate, such as amines, alcohols, and phenols .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic anhydride: Another trifluoroacetylating agent, but it requires the presence of a base for effective reactions.
Trifluoroacetic acid: Used for trifluoroacetylation but is less reactive compared to 2-(Trifluoroacetoxy)pyridine.
Trifluoromethyl iodide: Used for introducing trifluoromethyl groups but operates through a different mechanism.
Uniqueness
This compound is unique due to its mild reaction conditions and the absence of a need for additional bases. This makes it a more convenient and versatile reagent for trifluoroacetylation reactions compared to other similar compounds .
Biological Activity
2-(Trifluoroacetoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound (C7H4F3NO2) is characterized by the presence of a trifluoroacetoxy group attached to a pyridine ring. Its structure contributes to its reactivity and biological interactions. The compound is known for undergoing trifluoroacetylation reactions, which can enhance the bioactivity of various substrates, particularly in the synthesis of pharmaceuticals .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in target organisms.
- Cell Cycle Interference : The compound may affect cell cycle progression, leading to apoptosis in cancer cells. This has been observed in various studies focusing on glioma and other cancer cell lines .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been evaluated against several cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
U87MG (glioblastoma) | 0.5 | Induction of apoptosis |
HeLa (cervical carcinoma) | 0.8 | Cell cycle arrest and apoptosis |
A549 (lung carcinoma) | 1.0 | ROS generation |
These results suggest that the compound could serve as a lead for developing new anticancer agents .
Case Studies
- Study on Glioma Cells : A study demonstrated that treatment with this compound led to a significant increase in apoptotic markers such as cleaved caspase-3 in U87MG cells, indicating its potential as an effective treatment for glioblastoma .
- Cytotoxicity Assessment : In another investigation, this compound was tested against various human cancer cell lines, showing potent cytotoxic effects with IC50 values ranging from 0.5 to 1.0 μM, highlighting its selectivity towards cancerous cells over normal cells .
Toxicological Considerations
Despite its promising biological activities, it is essential to consider the toxicological profile of this compound. Research indicates that pyridine derivatives may pose carcinogenic risks and can cross biological barriers such as the placental barrier . Therefore, understanding the safety profile is crucial for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(trifluoroacetoxy)pyridine, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via acylation of pyridine derivatives using trifluoroacetic anhydride (TFAA) under anhydrous conditions. For example, trifluoroacetylation of hydroxylated pyridines in the presence of acetic anhydride or coupling reactions with palladium catalysts can introduce the trifluoroacetoxy group .
- Key Considerations : Moisture-sensitive reactions require inert atmospheres (e.g., nitrogen). Purification often involves column chromatography, and yields depend on stoichiometric ratios of TFAA to the pyridine precursor.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methods :
- 1H/13C NMR : Confirms substitution patterns and trifluoroacetoxy group integration (e.g., characteristic peaks for CF3 at ~110-120 ppm in 13C NMR) .
- FT-IR : Identifies carbonyl (C=O) stretching vibrations near 1750 cm⁻¹ and C-F bonds at 1100-1200 cm⁻¹ .
- HR-MS : Validates molecular weight and isotopic patterns for fluorine .
Q. What safety protocols are mandated for handling and storing this compound?
- Guidelines : Classified as a flammable liquid (UN 1993, Hazard Class 3). Storage requires inert conditions (argon/nitrogen), fireproof cabinets, and avoidance of oxidizing agents. Use fume hoods for reactions due to potential release of trifluoroacetic acid vapors .
Advanced Research Questions
Q. How does the trifluoroacetoxy group influence radical-mediated reactions in photoredox catalysis?
- Mechanistic Insight : The trifluoroacetoxy radical (*OC(O)CF3) undergoes decarboxylation under visible light to generate *CF3 radicals, enabling trifluoromethylation of aromatic systems. This is critical in synthesizing fluorinated pharmaceuticals. Redox-active pyridinium esters, formed with TFAA and pyridine N-oxide, act as precursors .
- Experimental Design : Use Ru(bpy)₃²⁺ or organic photocatalysts (e.g., eosin Y) under blue LED light. Monitor reaction progress via GC-MS or 19F NMR .
Q. What challenges arise in designing derivatives of this compound for biological activity studies?
- Key Issues :
- Hydrolysis Sensitivity : The ester group hydrolyzes readily in aqueous media, complicating biological assays. Stabilize derivatives using hydrophobic matrices or prodrug strategies .
- Structure-Activity Relationships (SAR) : Modify the pyridine ring with electron-withdrawing groups (e.g., -NO2) to enhance reactivity. Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Q. How can computational chemistry predict the electronic effects of the trifluoroacetoxy group in coordination complexes?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The CF3 group withdraws electron density, polarizing the pyridine ring and altering ligand-metal charge transfer in catalytic systems (e.g., gold(III) complexes) .
- Validation : Compare computed IR/Raman spectra with experimental data to assess accuracy .
Q. What strategies mitigate competing side reactions during nucleophilic substitution of this compound?
- Optimization :
- Temperature Control : Lower temperatures (−20°C to 0°C) reduce hydrolysis of the trifluoroacetoxy group.
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
- Catalysts : Palladium/copper systems enhance selectivity in coupling reactions with boronic acids or amines .
Properties
IUPAC Name |
pyridin-2-yl 2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4-11-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCXMOBNIFBHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405068 | |
Record name | 2-(Trifluoroacetoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96254-05-6 | |
Record name | 2-(Trifluoroacetoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoroacetoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.